molecular formula C12H10N4S B2902608 6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1225995-04-9

6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No.: B2902608
CAS No.: 1225995-04-9
M. Wt: 242.3
InChI Key: AJAVAUCZHZLHPN-UHFFFAOYSA-N
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Description

6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a synthetic organic compound belonging to the class of fused 1,2,4-triazolo[4,3-b]pyridazines. This heterocyclic scaffold is of significant interest in medicinal chemistry for the development of novel anticancer agents. Compounds based on this structure have been designed and explored as potent tubulin inhibitors that target the colchicine binding site, effectively disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in proliferating cancer cells . The rigid [1,2,4]triazolo[4,3-b]pyridazine core serves as a valuable cis-restricted bioisostere for combretastatin A-4 (CA-4), a natural potent tubulin polymerization inhibitor, thereby overcoming the stability issues associated with the isomerizable cis-olefin of CA-4 . Furthermore, research indicates that this class of compounds can act as multi-targeting agents, demonstrating potent inhibitory activity against crucial kinase targets such as c-Met and Pim-1, which are implicated in tumor progression, survival, and therapy resistance . The specific substitution with a p-tolyl group at the 6-position is a common feature in structurally related analogues that have shown promising antiproliferative efficacy in vitro, highlighting the research value of this compound . This product is intended for research purposes to further investigate these mechanisms of action, explore structure-activity relationships (SAR), and aid in the discovery and development of new oncological therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)10-6-7-11-13-14-12(17)16(11)15-10/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAVAUCZHZLHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NNC3=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Comparison with Similar Compounds

Substituent Variations at Position 6

The p-tolyl group at position 6 distinguishes the target compound from analogs with different aromatic or heteroaromatic substituents:

Compound Position 6 Substituent Key Properties/Applications Reference
6-(p-Tolyl)-[1,2,4]triazolo[...]-3-thiol p-Tolyl c-Met inhibition, kinase modulation
3-Phenyl-6-thiol analog Phenyl Lower lipophilicity; reduced binding affinity
6-(1-Methyl-1H-pyrazol-4-yl) analog Methyl-pyrazole Enhanced solubility; anticancer activity
6-Chloro derivatives Chlorine Intermediate for further functionalization
  • Biological Activity : Pyrazole-substituted analogs (e.g., 6-(1-methyl-1H-pyrazol-4-yl)) show marked anticancer activity, suggesting that bulky heteroaromatic groups at position 6 optimize steric complementarity with enzyme active sites .

Modifications at Position 3

The thiol group at position 3 is critical for hydrogen bonding and metal coordination. Comparisons include:

Compound Position 3 Group Key Features Reference
Target compound Thiol (-SH) Reactive site for covalent bonding
6-[(4-Chlorophenyl)thio] analog 4-Chlorophenylthio Improved metabolic stability
Acetohydrazide derivatives Acetohydrazide Broader enzyme inhibition (e.g., PDE4)
6-Hydrazinyl analogs Hydrazinyl (-NHNH₂) Intermediate for further derivatization
  • Reactivity: The thiol group enables facile formation of disulfide bonds or thioether linkages, as seen in the synthesis of SGX-523 (a quinoline-thio derivative) .
  • Stability : Chlorophenylthio substituents (e.g., 6-[(4-chlorophenyl)thio]) enhance oxidative stability compared to free thiols .

PDE4 Inhibition

Triazolo[4,3-b]pyridazine derivatives with catechol diether substituents (e.g., compound 18 in ) exhibit nanomolar potency against PDE4 isoforms (A, B, C, D) .

Anticancer Activity

The target compound’s structural analog, 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methylindazol-5-ylthio)-triazolo[4,3-b]pyridazine, demonstrates potent c-Met inhibition (IC₅₀ < 10 nM) . This highlights the importance of combining heteroaromatic substituents at position 6 with thioether linkages at position 3 for kinase targeting.

Physicochemical Properties

Property Target Compound 3-Phenyl Analog 6-Chloro Analog
Molecular Weight 228.27 g/mol 228.27 g/mol 154.56 g/mol
Solubility Low in H₂O Low in H₂O Moderate in polar solvents
Thermal Stability >200°C (decomp) ~180°C (decomp) 160°C (decomp)
  • Thermal Stability : The p-tolyl group enhances thermal resistance compared to phenyl or chloro substituents, aligning with trends in triazole-based energetic materials .

Biological Activity

6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyridazine family, which is known for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound consists of a triazole ring fused to a pyridazine ring with a p-tolyl substituent and a thiol group. The synthesis typically involves cyclization reactions starting from hydrazino derivatives and appropriate carbonyl compounds under controlled conditions. Common methods include:

  • Cyclization of hydrazines with diketones : This method forms the triazole ring first before further cyclization to produce the pyridazine structure.
  • Substitution reactions : The thiol group can be introduced through nucleophilic substitution reactions with thiolating agents.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The following table summarizes the IC50 values against different cell lines:

Cell LineIC50 (μM)
SGC-79010.014
A5490.008
HT-10800.012

These values indicate that the compound is highly effective in inhibiting cancer cell proliferation compared to standard chemotherapeutics .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Tubulin Polymerization : This action disrupts microtubule dynamics essential for mitosis.
  • Targeting Enzymatic Pathways : The compound may interact with specific kinases involved in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Studies have indicated that it can inhibit certain bacterial strains by interfering with their metabolic pathways. The exact mechanisms remain under investigation but may involve enzyme inhibition or disruption of cellular processes .

Case Studies

  • Antiproliferative Activity Study :
    • A series of derivatives were synthesized based on the core structure of this compound.
    • Compounds were tested against various cancer cell lines (SGC-7901, A549, HT-1080).
    • Results showed moderate to potent activity with IC50 values ranging from 0.008 to 0.014 μM for the most effective derivatives .
  • Mechanistic Insights :
    • Immunofluorescence assays confirmed that the compound disrupts microtubule formation in treated cells.
    • Further studies are needed to elucidate specific enzymatic targets and pathways affected by this compound .

Q & A

Q. What are the standard synthetic routes for 6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. A common method involves reacting hydrazine derivatives with carbon disulfide (CS₂) in the presence of KOH under reflux in ethanol/water mixtures . For example, 3-hydrazinylpyridazine precursors are treated with CS₂ to form the triazole-thiol core. Key parameters for optimization include:

  • Temperature : Reflux conditions (80–100°C) improve cyclization efficiency.
  • Catalysts : Base catalysts (e.g., KOH) enhance thiol group formation.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures (3:1) yields >90% purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Structural validation requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., p-tolyl protons at δ 2.35 ppm for CH₃ and aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 323.08) .
  • Elemental Analysis : Ensures stoichiometric consistency (C: ~59.2%, H: ~3.7%, N: ~21.6%, S: ~9.9%) .

Q. What are the primary challenges in synthesizing this compound, and how are they addressed?

Common challenges include:

  • Byproduct Formation : Competing reactions during cyclization (e.g., oxidation of thiol groups). Mitigated by inert atmospheres (N₂/Ar) and reducing agents .
  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) enhances intermediate solubility .
  • Purification Difficulty : Reverse-phase HPLC with acetonitrile/water gradients resolves closely eluting impurities .

Advanced Research Questions

Q. How does the p-tolyl substituent influence the compound’s reactivity and biological activity compared to other aryl groups?

The electron-donating methyl group on the p-tolyl ring enhances π-π stacking with hydrophobic enzyme pockets (e.g., c-Met kinase), improving binding affinity by ~30% compared to unsubstituted phenyl analogs. Computational docking (AutoDock Vina) shows a ΔG of −9.2 kcal/mol for p-tolyl vs. −7.8 kcal/mol for phenyl . Substitutions at the 3-position of the triazole (e.g., thiol vs. methyl) further modulate selectivity for targets like PDE4 isoforms .

Q. What methodologies are used to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 0.5–5 μM for c-Met inhibition) arise from assay conditions. Strategies include:

  • Standardized Assays : Use ATP-concentration-matched kinase assays (e.g., ADP-Glo™) .
  • Off-Target Profiling : Screen against panels of 50+ kinases to confirm selectivity .
  • Cellular Validation : Compare cytotoxicity (MTT assay) in c-Met-dependent vs. -independent cell lines (e.g., HGF-stimulated vs. unstimulated) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced dual inhibitory activity (e.g., c-Met/Pim-1)?

SAR studies reveal:

  • Triazole Core : Essential for ATP-binding pocket interactions. Methylation at N1 reduces potency by 60% .
  • Thiol Group : Critical for covalent binding to cysteine residues (e.g., Cys1220 in c-Met). Replacement with ethers decreases activity .
  • p-Tolyl vs. Heteroaryl : Pyridinyl analogs show 2-fold higher Pim-1 inhibition but lower metabolic stability .

Q. What computational tools are employed to predict binding modes and optimize pharmacokinetics?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with residues like Met1160 in c-Met .
  • ADME Prediction : SwissADME forecasts moderate bioavailability (F = 45%) due to high logP (~3.2) and moderate solubility (2.1 mg/mL) .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .

Methodological Tables

Q. Table 1: Comparative Kinase Inhibition Profiles

Derivative Structurec-Met IC₅₀ (μM)Pim-1 IC₅₀ (μM)Selectivity Index (c-Met/Pim-1)
Parent compound (p-tolyl)0.71.21.7
6-Pyridinyl analog2.10.90.4
3-Methylthio derivative5.33.80.7
Data sourced from enzyme-linked immunosorbent assays (ELISA)

Q. Table 2: Optimization of Synthetic Yields

Reaction ConditionYield (%)Purity (%)
Standard reflux (KOH/CS₂)6585
Microwave-assisted (100°C)8292
Pd-catalyzed coupling7389
Adapted from

Key Research Gaps

  • Metabolic Stability : Limited data on hepatic microsomal clearance (e.g., t₁/₂ in human hepatocytes).
  • In Vivo Efficacy : Lack of xenograft studies validating antitumor activity.
  • Covalent Binding Confirmation : No crystallographic evidence of thiol-cysteine adducts.

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